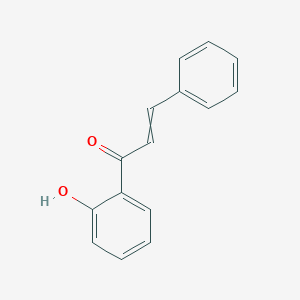

2'-Hydroxychalcone

概要

説明

2’-Hydroxychalcone is a naturally occurring compound belonging to the flavonoid family. It is characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound is known for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: 2’-Hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol. The reaction mixture is stirred and refluxed for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods: Industrial production of 2’-Hydroxychalcone typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 2’-Hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones and flavanones via palladium-catalyzed oxidative cyclization.

Reduction: Reduction of 2’-Hydroxychalcone can yield dihydrochalcones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Reduction: Hydrogen gas or metal hydrides under controlled conditions.

Substitution: Nucleophiles such as hydrazoic acid in the presence of trifluoroacetic acid.

Major Products:

Flavones and Flavanones: Formed through oxidative cyclization.

Dihydrochalcones: Resulting from reduction reactions.

Substituted Chalcones: Formed through nucleophilic substitution.

科学的研究の応用

Antifungal Activity

Mechanism of Action Against Dermatophytes

2'-Hydroxychalcone has been studied for its antifungal properties, particularly against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Research indicates that it exhibits potent activity against biofilm-forming fungi, which are often resistant to conventional antifungal therapies. The compound's minimum inhibitory concentration (MIC) was found to be between 7.8-15.6 mg/L for planktonic cells and 15.6-31.2 mg/L for early-stage biofilms. Notably, when combined with photodynamic therapy (PDT), the effectiveness increased significantly, reducing the MIC to 2-7.8 mg/L .

Cytotoxicity and Selectivity

In cytotoxicity assays involving human skin keratinocytes (HaCat cells), this compound demonstrated higher selectivity indices under PDT conditions compared to treatments in the dark. The compound induced cell death through mechanisms involving the generation of reactive oxygen species (ROS) and targeting ergosterol in fungal membranes .

Anticancer Properties

Inhibition of Breast Cancer Cell Lines

Recent studies have shown that this compound possesses significant cytotoxic effects against breast cancer cell lines, including MCF-7 and CMT-1211. The compound inhibited cell proliferation, migration, and invasion while promoting apoptosis through the activation of autophagy pathways. Mechanistically, it was found to inhibit the NF-κB signaling pathway, leading to increased intracellular ROS levels and endoplasmic reticulum stress .

Potential for Drug Development

Given its ability to enhance autophagic levels and induce apoptosis in cancer cells, this compound holds promise as a candidate for future anticancer drug development. Its mechanism suggests a multifaceted approach to combating cancer by targeting multiple pathways involved in cell survival and proliferation .

Agrochemical Applications

Anti-oomycete Activity

Research has also explored the use of this compound derivatives in agriculture, particularly against phytopathogenic oomycetes like Phytophthora infestans. A study synthesized several new derivatives that exhibited significant inhibitory effects on pathogen growth, with some showing half-maximal effective concentration (EC50) values comparable to established fungicides like metalaxyl .

Structure-Activity Relationship

Quantitative structure–activity relationship (QSAR) analyses indicated that specific structural features of these chalcones enhance their anti-oomycete activity. Modifications such as hydroxyl and amine groups at specific positions on the chalcone skeleton were associated with increased efficacy against plant pathogens .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antifungal Activity | Treatment of dermatophyte infections | Effective against biofilms; MIC reduced with PDT |

| Anticancer Properties | Breast cancer treatment | Induces apoptosis; inhibits NF-κB pathway |

| Agrochemical Uses | Anti-phytopathogenic applications | Significant inhibition of Phytophthora infestans growth |

作用機序

The biological effects of 2’-Hydroxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits enzymes like lipoxygenase, reducing the production of pro-inflammatory mediators.

Anticancer Activity: It induces apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins.

類似化合物との比較

Chalcone: The parent compound of 2’-Hydroxychalcone, lacking the hydroxyl group at the 2’ position.

Flavanone: A reduced form of chalcone, resulting from the cyclization of the α, β-unsaturated carbonyl system.

Uniqueness of 2’-Hydroxychalcone: 2’-Hydroxychalcone is unique due to the presence of the hydroxyl group at the 2’ position, which significantly enhances its biological activities, particularly its antioxidant and enzyme inhibitory properties .

生物活性

2'-Hydroxychalcone, a flavonoid compound, has gained attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C15H12O3) is characterized by a chalcone backbone with a hydroxyl group at the 2' position. This structural modification is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Antifungal Properties

A study evaluated the antifungal efficacy of this compound against dermatophyte biofilms. The compound demonstrated significant inhibitory effects on both early-stage and mature biofilms at concentrations as low as 15.6 mg/L and 31.2 mg/L, respectively. When combined with photodynamic therapy (PDT), the effective concentration was reduced to between 2-7.8 mg/L, indicating enhanced antifungal activity under light exposure. Scanning Electron Microscopy (SEM) revealed that treatment led to cell wall collapse in fungal cells, suggesting a mechanism involving disruption of cell integrity and induction of reactive oxygen species (ROS) generation .

Bacterial Activity

In addition to antifungal effects, this compound has shown promising antibacterial activity. It was effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating synergistic effects when combined with conventional antibiotics like oxacillin. The minimum inhibitory concentration (MIC) of the combination was significantly lower than that of oxacillin alone, highlighting its potential as an antibiotic adjuvant .

Anti-Inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. It also reduces nitric oxide production and the expression of inflammatory enzymes like iNOS and COX-2 in LPS-stimulated BV2 microglial cells . These findings suggest that this compound could be beneficial in treating inflammatory conditions.

Anticancer Activity

Mechanisms of Action

The anticancer potential of this compound has been explored in various cancer cell lines. It has been shown to inhibit human acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research, with IC50 values ranging from 40–85 µM depending on structural modifications . In cancer models, it induces apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies

In studies involving lung adenocarcinoma cells, this compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition over time. The compound affected cell cycle progression and increased apoptosis rates, confirming its potential as an anticancer agent .

Summary of Biological Activities

| Activity Type | Effect | Concentration/IC50 | Mechanism |

|---|---|---|---|

| Antifungal | Inhibits dermatophyte biofilms | 15.6 - 31.2 mg/L | Cell wall disruption, ROS generation |

| Antibacterial | Synergistic effect with oxacillin | MIC: 11.2 µg/mL | Synergistic inhibition of bacterial growth |

| Anti-inflammatory | Reduces cytokine production | Variable | Inhibition of iNOS, COX-2; downregulation of ROS |

| Anticancer | Induces apoptosis in cancer cells | IC50: 40 - 85 µM | Modulation of apoptotic pathways |

特性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETKQQBRKSELEL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313416 | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-12-0, 1214-47-7 | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 888-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2'-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY06DZ94OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-Hydroxychalcone exert its anti-inflammatory effects?

A1: [, ] this compound demonstrates anti-inflammatory activity by inhibiting the expression of cell adhesion molecules (CAMs) like ICAM-1, VCAM-1, and E-selectin. This inhibition primarily occurs at the transcriptional level, where this compound interferes with the activation of Nuclear Factor-kappaB (NF-κB), a major transcription factor involved in CAM expression.

Q2: Can you elaborate on the role of NF-κB inhibition in this compound's anti-inflammatory activity?

A2: [] NF-κB is a crucial regulator of the inflammatory response, controlling the expression of genes involved in inflammation, including those encoding CAMs. By inhibiting NF-κB activation, this compound effectively reduces the production of these pro-inflammatory mediators, thus dampening the inflammatory cascade.

Q3: Does this compound affect other inflammatory mediators besides CAMs?

A3: [] Yes, studies show that this compound inhibits the production of other key inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). This inhibition is linked to the suppression of cyclooxygenase-2 (COX-2) induction, as well as the inhibition of iNOS and TNF-α mRNA expression.

Q4: What is the role of Heme Oxygenase-1 (HO-1) in the anti-inflammatory action of this compound?

A4: [] this compound potently induces HO-1 expression, contributing to its anti-inflammatory effects. This was demonstrated in LPS-stimulated macrophages where this compound reduced nitrite and TNF-α production, effects that were abolished when HO-1 activity was blocked.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H12O2, and its molecular weight is 224.25 g/mol.

Q6: Are there any notable spectroscopic features of this compound?

A6: [] While substituents generally have a minimal impact on the absorption spectra of 2'-Hydroxychalcones in solution or crystal form, 4'-(4-methoxybenzyloxy)-2'-hydroxychalcone exhibits unique absorption characteristics due to intermolecular interactions between the substituent's phenyl ring and neighboring molecules' chromophore fragments in the crystal phase.

Q7: How does this compound behave in different solvent systems?

A7: [] this compound exhibits solvent-dependent fluorescence properties, primarily due to the influence of solvent polarity on the excited-state intramolecular proton transfer (ESIPT) process and the conformation of the resulting keto tautomer.

Q8: Can this compound be used in Diels-Alder reactions?

A8: [] Yes, 2'-Hydroxychalcones can act as dienophiles in Diels-Alder cycloadditions. Notably, silica-supported silver nanoparticles have proven effective as recyclable catalysts for these reactions, enabling high yields and turnover numbers. This approach was successfully employed in the total synthesis of the cytotoxic natural product panduratin A.

Q9: Are there other notable reactions involving this compound?

A9: [, ] Yes, 2'-Hydroxychalcones are versatile intermediates in organic synthesis. They can undergo oxidative rearrangement to form isoflavones using reagents like 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide (HMBI) []. Additionally, they can participate in electron transfer-initiated Diels-Alder cycloadditions to produce cyclohexenyl chalcones [].

Q10: How has computational chemistry been used to study this compound?

A10: [, , ] Computational methods, including density functional theory (DFT) and time-dependent density functional theory (TDDFT), have been instrumental in understanding the photophysical properties, electronic transitions, and excited-state dynamics of this compound and its derivatives.

Q11: How do structural modifications affect the anti-inflammatory activity of this compound derivatives?

A11: [, ] The presence and position of substituents on the aromatic rings of this compound significantly influence its anti-inflammatory potency. For instance, the presence of a 4'-methoxyl group, as seen in compounds like 2',4-dihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone, enhances the inhibitory activity against PGE2 production. Conversely, the introduction of a methoxy group into the this compound structure generally decreases its inhibitory power.

Q12: Does prenylation impact the antioxidant activity of 2'-Hydroxychalcones?

A12: [] Yes, prenylated 2'-hydroxychalcones, like those found in hops (Humulus lupulus), exhibit potent antioxidant activity, specifically against peroxynitrite-mediated oxidation of low-density lipoproteins (LDL). This suggests that prenylation enhances the ability of 2'-hydroxychalcones to scavenge reactive oxygen and nitrogen species.

Q13: What SHE considerations are relevant for the synthesis and handling of this compound and its derivatives?

A13: Standard laboratory safety procedures should be followed when handling these compounds. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and disposing of waste properly.

Q14: Is there information available on the ADME (absorption, distribution, metabolism, excretion) of this compound?

A14: Further research is needed to fully elucidate the ADME profile of this compound and its derivatives. This information is crucial for understanding their bioavailability, half-life, and potential for drug interactions.

Q15: What in vitro models have been used to study the biological activity of this compound?

A16: [1, 2, 8, 9, 12] Several in vitro models have been employed, including:* Endothelial cell adhesion assays: To evaluate the inhibition of neutrophil adhesion to human umbilical vein endothelial cells (HUVECs) [].* Rat peritoneal macrophages: To assess the inhibition of PGE2 production [, ].* RAW 264.7 murine macrophages: To investigate the anti-inflammatory effects and the role of HO-1 [, ].* Rat lens aldose reductase (RLAR) assays: To evaluate the inhibitory potential against RLAR for potential use in diabetic complications [].* Rat platelet aggregation assays: To assess the antithrombotic activity [].

Q16: Are there any in vivo studies demonstrating the efficacy of this compound?

A17: [5, 32] Yes, in vivo studies have been conducted, including:* Rat model of posterior uveitis: To assess the anti-inflammatory effects in ocular inflammation [].* Rabbit model of anterior ocular inflammation: To evaluate the inhibitory effects on lens protein-induced inflammation [].* Zebrafish model: To assess the antifungal activity of this compound-loaded nanoemulsions against Paracoccidioides spp. and evaluate toxicity [].

Q17: What is known about the toxicity and safety profile of this compound?

A17: While this compound has shown promising biological activities in preclinical studies, more comprehensive toxicological evaluations are needed to determine its safety profile for potential clinical applications.

Q18: What drug delivery systems have been explored for this compound?

A20: [] Nanoemulsions have been investigated as potential drug delivery systems for this compound, aiming to improve its solubility, stability, and bioavailability. Specifically, this compound-loaded nanoemulsions have shown promising antifungal activity against Paracoccidioides spp. with reduced toxicity.

Q19: What analytical techniques have been employed to characterize and quantify this compound?

A22: ** Various analytical methods have been used to study this compound, including:* High-performance liquid chromatography (HPLC): To monitor the isomerization of 2'-hydroxychalcones and flavanones in biological media [].* Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and investigate the hydrogen bonding properties of this compound [, ].* Ultraviolet-visible (UV-Vis) spectroscopy: To study the photophysical properties and electronic transitions [, ].* Mass spectrometry (MS):** To analyze the reaction products and elucidate reaction mechanisms [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。